molecular formula C16H17N3O B11038976 4-(Azepan-1-yl)[1]benzofuro[3,2-d]pyrimidine

4-(Azepan-1-yl)[1]benzofuro[3,2-d]pyrimidine

Cat. No.: B11038976
M. Wt: 267.33 g/mol
InChI Key: QIVZFNUNLVAQLO-UHFFFAOYSA-N
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Description

4-(Azepan-1-yl)1benzofuro[3,2-d]pyrimidine is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azepan-1-yl)1benzofuro[3,2-d]pyrimidine typically involves the annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine . This method enables the facile synthesis of 1,4-dihydrobenzofuro[3,2-b]pyridines in high yields. When the nucleophile triethylamine is replaced with triphenylphosphine, another class of 1,4-dihydrobenzofuro[3,2-b]pyridines tethered with an additional acrylate motif can be obtained .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the efficient annulation reaction mentioned above could potentially be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-(Azepan-1-yl)1benzofuro[3,2-d]pyrimidine can undergo various chemical reactions, including:

  • Oxidation : This reaction involves the addition of oxygen or the removal of hydrogen.
  • Reduction : This reaction involves the addition of hydrogen or the removal of oxygen.
  • Substitution : This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and the functional groups present in the compound.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: 4-(Azepan-1-yl)1benzofuro[3,2-d]pyrimidine is unique due to its specific structural features and the presence of the azepane ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

IUPAC Name

4-(azepan-1-yl)-[1]benzofuro[3,2-d]pyrimidine

InChI

InChI=1S/C16H17N3O/c1-2-6-10-19(9-5-1)16-15-14(17-11-18-16)12-7-3-4-8-13(12)20-15/h3-4,7-8,11H,1-2,5-6,9-10H2

InChI Key

QIVZFNUNLVAQLO-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=NC=NC3=C2OC4=CC=CC=C43

Origin of Product

United States

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